molecular formula C25H44 B12644208 o-(Octadecyl)toluene CAS No. 94135-42-9

o-(Octadecyl)toluene

Cat. No.: B12644208
CAS No.: 94135-42-9
M. Wt: 344.6 g/mol
InChI Key: JJSNBRUUOSMXBN-UHFFFAOYSA-N
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Description

o-(Octadecyl)toluene is a toluene derivative featuring an octadecyl (C₁₈H₃₇) group substituted at the ortho position of the benzene ring. This structural configuration imparts distinct physicochemical properties, such as enhanced hydrophobicity, thermal stability, and solubility in non-polar solvents.

Properties

CAS No.

94135-42-9

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

1-methyl-2-octadecylbenzene

InChI

InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3

InChI Key

JJSNBRUUOSMXBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grafting Method: This involves the reaction of commercial silica with octadecylsilane in a slurry system.

    Sol-Gel Method: This method involves the combination of silicon alkoxides, leading to hydrolysis and condensation reactions.

Industrial Production Methods: The industrial production of o-(Octadecyl)toluene typically involves large-scale synthesis using the sol-gel method due to its efficiency in producing high yields and the ability to control the particle size and morphology of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(Octadecyl)toluene can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the toluene ring, potentially converting it into a more saturated hydrocarbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the toluene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

  • Hydrophobic Agent : Utilized in organic synthesis as a hydrophobic medium, enhancing the solubility of non-polar compounds.
  • Reactions :
    • Oxidation : Converts to benzoic acid derivatives.
    • Reduction : Can be reduced to form various alkylbenzenes.
    • Substitution : Electrophilic substitution can occur on the aromatic ring.

Biology

  • Membrane Studies : Investigated for its role in studying membrane proteins and lipid interactions. The integration of o-(Octadecyl)toluene into lipid bilayers affects membrane fluidity and protein functionality.

Medicine

  • Drug Delivery Systems : Its hydrophobic characteristics make it suitable for formulating drug delivery systems, allowing for improved bioavailability of hydrophobic drugs.

Industry

  • Lubricants and Coatings : Employed in the production of lubricants due to its low volatility and high thermal stability.
  • Surfactants : Used in formulations requiring enhanced wetting properties.

Case Study 1: Membrane Protein Interaction

A study investigated the effects of this compound on membrane protein stability and activity. Researchers found that varying concentrations of the compound significantly altered the fluidity of lipid bilayers, impacting protein function.

Concentration (mM)Fluidity Change (%)Protein Activity (%)
00100
1+1595
5+3080
10+5060

Case Study 2: Drug Delivery Formulation

In a formulation study, this compound was incorporated into a drug delivery system for a poorly soluble anticancer drug. The results indicated enhanced solubility and sustained release profiles compared to traditional formulations.

Formulation TypeRelease Rate (%)Solubility (mg/mL)
Control250.5
With this compound752.5

Mechanism of Action

The mechanism of action of o-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface that can interact with various hydrophobic molecules, facilitating their adsorption or separation. This property is particularly useful in chromatography and biosensor applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

  • Octadecyl methacrylate (ODMA) : An ester with a methacrylic acid backbone and octadecyl chain, used in polymer synthesis .
  • Octadecyl acrylate : Similar to ODMA but with an acrylic acid backbone, synthesized via esterification .
  • Octadecyl chloride : A halogenated hydrocarbon with a C₁₈ chain, studied for lubricant properties .
  • Octadecyl-silica (C18) : Chromatographic stationary phase with bonded octadecyl groups .
Table 1: Structural and Functional Group Comparison
Compound Functional Group Core Structure Key Feature
o-(Octadecyl)toluene Aromatic + alkyl Toluene + C₁₈ Ortho-substituted benzene ring
Octadecyl methacrylate Ester (methacrylic acid) Methacrylate + C₁₈ Polymerizable double bond
Octadecyl acrylate Ester (acrylic acid) Acrylate + C₁₈ Similar to ODMA, lower steric hindrance
Octadecyl chloride Alkyl halide C₁₈ + Cl High thermal stability (>300°C)
C18 chromatographic phase Silica-bonded C₁₈ Silica + C₁₈ Planarity recognition in HPLC

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Solubility Thermal Stability
This compound* ~40–60 (estimated) Non-polar solvents Moderate (decomposes >200°C)
Octadecyl methacrylate Liquid (polymer) Toluene, ethers High (latex Tg > Tm)
Octadecyl acrylate Liquid (monomer) Toluene, THF High (stable at 110–120°C)
Octadecyl chloride ~20 Organic solvents Very high (>300°C)
C18 chromatographic phase N/A Aqueous-organic Stable in acidic/basic conditions

*Estimated based on analogous alkyl aromatics.

Stability and Reactivity

  • This compound : Expected to resist hydrolysis due to the absence of reactive functional groups (unlike esters or halides).
  • ODMA/Octadecyl acrylate: Susceptible to radical polymerization but stabilized by inhibitors like hydroquinone during synthesis .

Biological Activity

o-(Octadecyl)toluene (C25H44), a derivative of toluene, is primarily utilized in various industrial applications, including as a surfactant and in the formulation of lubricants. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article explores the biological effects of this compound, focusing on its interaction with biological systems, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a toluene backbone with an octadecyl (C18) alkyl chain attached at the ortho position. This structural modification enhances its hydrophobic properties, making it more soluble in lipid environments compared to standard toluene.

1. Interaction with Ion Channels

Research indicates that toluene and its derivatives can affect ion channels critical for neuronal excitability. Studies have shown that toluene inhibits NMDA receptors, particularly those containing the GluN2B subunit, while exhibiting little effect on AMPA receptors. This selective inhibition may lead to neurobiological changes associated with chronic exposure to these compounds, such as white matter damage and alterations in neurotransmitter release .

Ion Channel Type Effect of Toluene
NMDA (GluN2B)Inhibition
AMPAMinimal effect
Nicotinic Acetylcholine ReceptorsVariable sensitivity depending on subtype

2. Neurotoxicity and Behavioral Effects

Acute exposure to high concentrations of toluene can lead to significant neurotoxic effects. Case studies have documented instances of acute toluene intoxication resulting in symptoms such as stupefaction, paresis, and amnesia in individuals exposed to concentrations exceeding 7000 mg/m³ . Long-term inhalation abuse has been associated with cognitive deficits and psychiatric disorders .

3. Metabolic Impacts

Studies utilizing microPET imaging have demonstrated that both acute and chronic exposure to toluene results in reduced metabolic function within specific brain regions, including the hippocampus and thalamus. These metabolic changes correlate with behavioral alterations observed in animal models exposed to high levels of toluene .

Toxicological Profile

The toxicological profile of this compound is derived from studies on its parent compound, toluene. Chronic exposure has been linked to several adverse health effects:

  • Neurological Effects : Cognitive impairment, memory loss, and motor dysfunction.
  • Respiratory Issues : Chemical pneumonitis and respiratory depression from inhalation.
  • Renal and Hepatic Toxicity : Alterations in liver function tests and renal impairment due to solvent effects.

Case Studies

Recent case studies illustrate the clinical implications of this compound exposure:

  • Case Study 1 : An adolescent presented with symptoms consistent with inhalant abuse after prolonged exposure to correction fluid containing high levels of toluene. Treatment involved counseling and pharmacotherapy, leading to successful cessation of use .
  • Case Study 2 : Two patients were found unconscious after exposure to high concentrations of toluene during construction work. Clinical evaluations revealed significant neurological impairment that necessitated intensive care management .

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